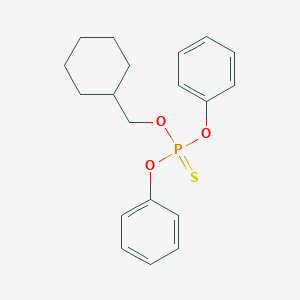

Cyclohexylmethoxy-diphenoxy-sulfanylidene-lambda5-phosphane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

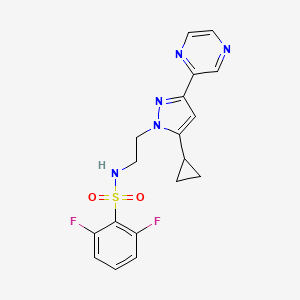

Cyclohexylmethoxy-diphenoxy-sulfanylidene-lambda5-phosphane, commonly known as CYDPS, is a phosphine ligand that has gained significant attention in the field of organic chemistry. This compound is widely used in various chemical reactions as a catalyst due to its unique structural and electronic properties. In

科学的研究の応用

Comprehensive Analysis of “O-cyclohexylmethyl O,O-diphenyl phosphorothioate”

O-cyclohexylmethyl O,O-diphenyl phosphorothioate: , also known as Cyclohexylmethoxy-diphenoxy-sulfanylidene-lambda5-phosphane or EN300-26976534, is a compound with several scientific research applications. Below is a detailed analysis of its unique applications across different fields.

Agrochemicals

Phosphorothioates, including O-cyclohexylmethyl O,O-diphenyl phosphorothioate, are widely used in the agrochemical industry. They serve as active ingredients in pesticides due to their ability to inhibit certain enzymes that pests use for survival . Their structural features allow for a broad spectrum of activity against various pests, making them valuable for crop protection and yield enhancement.

Pharmaceuticals

As privileged motifs in pharmaceuticals, compounds like O-cyclohexylmethyl O,O-diphenyl phosphorothioate are integral in drug design . They are often found in top-selling drugs due to their bioactive properties, which can interact with biological systems to produce therapeutic effects.

Chiral Catalysts

The chiral nature of phosphorothioates allows them to be used as powerful catalysts in asymmetric synthesis . They can induce chirality in the synthesis of complex molecules, which is crucial for producing pharmaceuticals that require specific stereochemistry for efficacy.

Synthesis of Aryl Phosphorothioates

Aryl phosphorothioates are common in drugs and bioactive compounds. The compound can be used to directly couple with aryl iodides, facilitated by dinuclear PdI catalysis, to synthesize chiral aryl phosphorothioates while retaining stereochemistry .

Organic Synthesis Intermediates

Phosphorothioates are versatile intermediates in organic synthesis. They can be used to prepare biologically active molecules and serve as intermediates in the synthesis of amides and esters .

Pesticide Synthesis

Due to their effectiveness as pesticides, methods have been developed for the synthesis of phosphorothioates like O-cyclohexylmethyl O,O-diphenyl phosphorothioate through one-pot reactions. These methods involve the use of alkyl halides with diethyl phosphite under specific conditions to yield phosphorothioate pesticides .

Microwave-Assisted Organic Reactions

The synthesis of phosphorothioates can be accelerated using microwave irradiation. This technique offers advantages over conventional methods, such as reduced reaction times and improved yields .

Gold-Catalyzed Alkenylation and Arylation

Gold catalysis has been employed to perform alkenylation and arylation of phosphorothioates. O-cyclohexylmethyl O,O-diphenyl phosphorothioate can react well with certain substrates to afford desired products in moderate to excellent yields, showcasing its utility in gold-catalyzed reactions .

特性

IUPAC Name |

cyclohexylmethoxy-diphenoxy-sulfanylidene-λ5-phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O3PS/c24-23(21-18-12-6-2-7-13-18,22-19-14-8-3-9-15-19)20-16-17-10-4-1-5-11-17/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCNQERSLMYMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O3PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-cyclohexylmethyl O,O-diphenyl phosphorothioate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938499.png)

![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2938501.png)

![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)

![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)

![4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2938514.png)